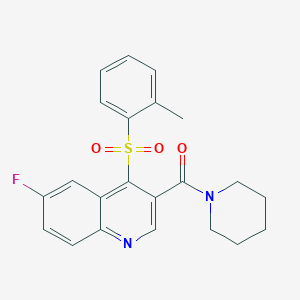

(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone

Description

This compound belongs to a class of quinoline-based methanones designed as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer stem cell maintenance and chemoresistance. The structure features a 6-fluoroquinoline core substituted at the 3-position with a piperidin-1-yl methanone group and at the 4-position with an o-tolylsulfonyl (ortho-methylphenylsulfonyl) moiety.

Properties

IUPAC Name |

[6-fluoro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3S/c1-15-7-3-4-8-20(15)29(27,28)21-17-13-16(23)9-10-19(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVNVLHGPKMDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

The synthesis of (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic synthesis. The primary steps might include:

Formation of the quinoline core: Utilizing an appropriate quinoline precursor, often involving cyclization reactions.

Introduction of the fluoro group: Using selective fluorination techniques to attach the fluoro group at the 6th position of the quinoline.

Attachment of the o-tolylsulfonyl group: This often involves a sulfonylation reaction, where o-tolyl sulfonyl chloride reacts with the intermediate quinoline compound.

Piperidinylmethanone moiety attachment: The final step typically includes the reaction of a piperidine derivative with the existing quinoline structure.

Reaction Conditions

Temperature: Generally carried out under controlled temperatures, often ranging from room temperature to moderate heating.

Solvents: Commonly used solvents include dichloromethane, acetonitrile, and toluene.

Catalysts: Specific catalysts may be used depending on the reaction steps, such as Lewis acids for sulfonylation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve large-scale equipment and optimized reaction conditions to ensure high yield and purity. Automated synthesis and continuous flow techniques might also be applied to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethanone moiety, forming various oxidized derivatives.

Reduction: The quinoline core and the sulfonyl group may participate in reduction reactions under specific conditions.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoro and sulfonyl sites.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, permanganates.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution agents: Halides, anhydrides for electrophilic substitution.

Major Products

Oxidation products: Various oxidized derivatives of the piperidinylmethanone moiety.

Reduction products: Reduced forms of the quinoline or sulfonyl group.

Substitution products: Compounds with different substituents replacing the fluoro or sulfonyl groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone exhibit significant anticancer properties. Studies have shown that quinoline derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

- Case Study : A derivative of quinoline was tested against breast cancer cells, showing a reduction in cell viability by over 70% at certain concentrations .

Neurological Disorders

The piperidine component of the compound suggests potential applications in treating neurological disorders such as schizophrenia and depression. Piperidine derivatives have been reported to modulate neurotransmitter systems, particularly dopamine and serotonin pathways.

- Case Study : A related piperidine compound demonstrated efficacy in reducing symptoms of anxiety in animal models, indicating a potential pathway for therapeutic development .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities. The presence of the sulfonyl group enhances the compound's ability to interact with microbial enzymes, potentially leading to effective treatments against bacterial infections.

- Case Study : In vitro studies have shown that compounds with similar structures exhibit significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus .

Mechanism of Action

The mechanism of action of (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the quinoline core are crucial for binding affinity, while the sulfonyl and piperidinylmethanone moieties modulate the overall biological activity. Pathways involved may include inhibition of specific enzymes or blocking receptor activity.

Comparison with Similar Compounds

Key Findings

Impact of Sulfonyl Groups: The o-tolylsulfonyl group in the target compound introduces steric hindrance and hydrophobic interactions, which may improve binding to ALDH1A1’s hydrophobic active site compared to smaller sulfonyl groups (e.g., methylsulfonyl) . 91% for spirocyclic derivatives in ) .

Role of Heterocyclic Amines :

- Piperidin-1-yl at the 3-position (target compound) balances lipophilicity and rigidity, whereas methylsulfonylpiperazine derivatives (e.g., compounds in ) enhance solubility but may reduce membrane permeability .

Biological Potency Trends :

- Introduction of hydroxymethyl or hydroxy groups in piperidine rings (e.g., IC₅₀ = 80–4110 nM) improves solubility but results in variable potency, suggesting a trade-off between hydrophilicity and target engagement .

- The target compound’s lack of polar groups may favor blood-brain barrier penetration, a critical factor for targeting ALDH1A1 in neurological cancers.

Biological Activity

(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of functional groups such as fluorine, a tosyl moiety, and a piperidinyl group enhances its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 412.5 g/mol. The compound features a fluorine atom at the 6th position and an o-tolylsulfonyl group at the 4th position of the quinoline ring, which plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H21FN2O3S |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 1111147-08-0 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Quinoline Core : Using the Skraup synthesis method.

- Electrophilic Fluorination : Introduction of the fluorine atom using reagents like Selectfluor.

- Tosylation : Reaction with p-toluenesulfonyl chloride in the presence of a base.

Anticancer Properties

Research indicates that compounds related to quinoline derivatives exhibit significant anticancer activity. A study highlighted that similar quinolone derivatives demonstrated potent inhibitory effects on Topoisomerase I (Top I), which is crucial for DNA replication and transcription. Compounds derived from this class showed effective anti-proliferative activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells, with some compounds exhibiting efficacy comparable to established chemotherapeutics like camptothecin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer progression. The fluorine atom enhances binding affinity, while the tosyl group aids cellular uptake, potentially increasing bioavailability .

Case Studies

- In Vitro Studies : A series of synthesized quinolone derivatives were tested for their anti-proliferative effects against multiple cancer cell lines. The most promising compounds showed significant inhibition rates, leading to increased S phase cell populations after treatment .

- In Vivo Efficacy : In animal models, certain derivatives demonstrated notable tumor growth inhibition rates, suggesting their potential for further development as therapeutic agents .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (6-Fluoroquinolin-3-yl)(piperidin-1-yl)methanone | Lacks tosyl group | Reduced solubility and activity |

| (4-Tosylquinolin-3-yl)(piperidin-1-yl)methanone | Lacks fluorine atom | Lower binding affinity |

| (6-Fluoro-4-tosylquinolin-3-yl)methanone | Lacks piperidinyl group | Affects pharmacokinetic properties |

The combination of both the fluorine atom and the tosyl group in this compound enhances its biological activity compared to similar structures.

Q & A

Q. What are the key considerations for designing a synthetic route for (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone?

The synthesis typically involves:

- Quinoline core formation : Start with cyclization of substituted anilines or via Gould-Jacobs reactions to introduce the quinoline scaffold.

- Functionalization : Fluorine introduction at position 6 using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature .

- Sulfonylation : React the quinoline intermediate with o-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonyl group .

- Piperidine coupling : Attach the piperidin-1-yl moiety via nucleophilic substitution or Buchwald-Hartwig amination, optimizing solvent polarity (e.g., DMF or THF) and catalyst systems (e.g., Pd/C) . Critical factors include reaction temperature control (±5°C) and solvent selection to avoid side reactions like hydrolysis of sulfonyl groups .

Q. How can researchers characterize the structural purity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm regiochemistry of fluorine and sulfonyl groups via -NMR and -NMR coupling patterns .

- HPLC-MS : Verify molecular weight ([M+H] peak) and assess purity (>95% by UV detection at 254 nm) .

- X-ray crystallography : Resolve ambiguous stereochemistry or confirm solid-state packing interactions if crystalline .

Q. What preliminary assays are recommended to evaluate its biological activity?

Begin with:

- Enzyme inhibition assays : Test against kinases or proteases linked to cancer/inflammation (e.g., EGFR or COX-2) at 1–10 µM concentrations .

- Cell viability studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC values .

- Solubility profiling : Measure logP via shake-flask method to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation step?

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to enhance electrophilic activation of the sulfonyl chloride .

- Solvent optimization : Compare yields in polar aprotic solvents (DMF vs. DMSO) to stabilize transition states .

- Byproduct analysis : Use LC-MS to identify hydrolysis byproducts and adjust reaction pH (e.g., buffer at pH 7–8) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., ATP concentration in kinase assays) to rule out assay-specific artifacts .

- Metabolite profiling : Use hepatocyte microsomes to check for active/inactive metabolites that may explain discrepancies .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding mode consistency across protein conformers .

Q. What strategies are effective for target identification in complex biological systems?

- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- SPR/NMR : Use surface plasmon resonance or -NMR to quantify binding kinetics with recombinant proteins .

- CRISPR-Cas9 screens : Perform genome-wide knockout screens to identify synthetic lethal targets .

Q. How can in vivo pharmacokinetic and toxicity profiles be systematically evaluated?

- Rodent studies : Administer 10 mg/kg IV/PO to measure bioavailability, half-life, and tissue distribution via LC-MS .

- Tox panels : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) .

- Metabolite ID : Use high-resolution MS/MS to characterize phase I/II metabolites in plasma and urine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.